molecular formula C5H6O2 B8734447 Cyclopropane-1,1-dicarbaldehyde CAS No. 136476-41-0

Cyclopropane-1,1-dicarbaldehyde

Cat. No. B8734447
M. Wt: 98.10 g/mol
InChI Key: LLYSBMNJRGHFBT-UHFFFAOYSA-N
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Patent
US07074837B2

Procedure details

In toluene (260 ml) was dissolved 1,1-cyclopropane dicarboaldehyde (30 g, 306 mmol). The resulting solution was stirred at 20° C. To the reaction mixture was added dropwise a solution of p-toluenesulfonate monohydrate (153 mg, 0.77 mml) in toluene (10 ml) and the mixture was cooled to the internal temperature of 5° C. or less. A solution of ethyl orthoformate (49.7 g, 335 mmol) in toluene (30 ml) was gradually added dropwise. After completion of the dropwise addition, the mixture was stirred continuously for 1 hour over an ice bath. At the internal temperature elevated to 25° C., stirring was conducted for further 1 hour. After completion of the reaction was confirmed, the internal temperature was adjusted to 15° C., at which 2 mol/l-NaOH (3.75 ml) was added, followed by stirring for 1 hour. Water (50 ml) was added and the mixture was separated and extracted. Toluene was then evaporated under reduced pressure, whereby a colorless oil (55.8 g, stoichiometric) was obtained. Concerning a ratio of the monoacetal compound and the diacetal compound, that of the monoacetal compound was found to be 95% or greater. The instrumental analysis data were similar to those described in Example 1.
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
153 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
ethyl orthoformate
Quantity
49.7 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.75 mL
Type
reactant
Reaction Step Four
[Compound]
Name
monoacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
monoacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
30 g
Type
reactant
Reaction Step Eight
Quantity
260 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1([CH:6]=[O:7])([CH:4]=[O:5])[CH2:3][CH2:2]1.O.[C:9]1(C)C=CC(S(O)(=O)=O)=C[CH:10]=1.C([O-])([O-])[O:21][CH2:22][CH3:23].[OH-].[Na+]>C1(C)C=CC=CC=1.O>[CH2:9]([O:5][CH:4]([O:21][CH2:22][CH3:23])[C:1]1([CH:6]=[O:7])[CH2:3][CH2:2]1)[CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
153 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
ethyl orthoformate
Quantity
49.7 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
3.75 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
monoacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
diacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
monoacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
30 g
Type
reactant
Smiles
C1(CC1)(C=O)C=O
Name
Quantity
260 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to the internal temperature of 5° C. or less
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred continuously for 1 hour over an ice bath
Duration
1 h
CUSTOM
Type
CUSTOM
Details
elevated to 25° C.
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was separated
EXTRACTION
Type
EXTRACTION
Details
extracted
CUSTOM
Type
CUSTOM
Details
Toluene was then evaporated under reduced pressure, whereby a colorless oil (55.8 g, stoichiometric)
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(C1(CC1)C=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.